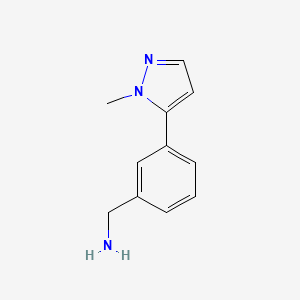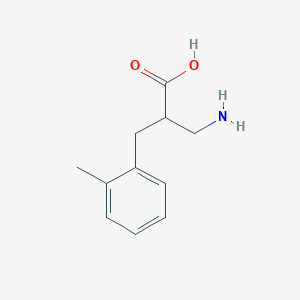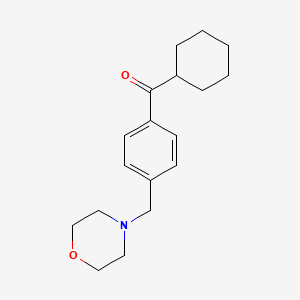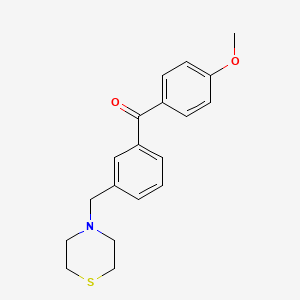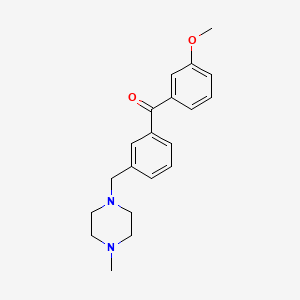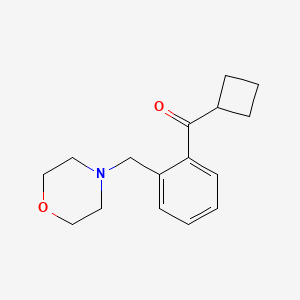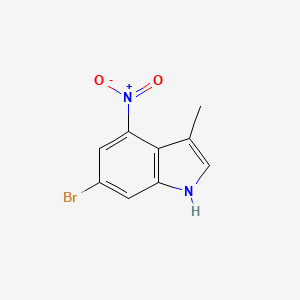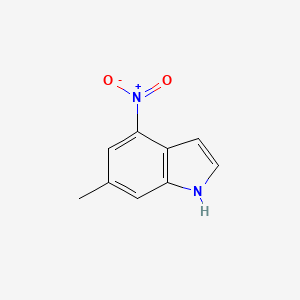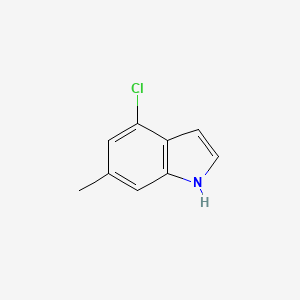
4-Chloro-6-methyl-1H-indole
Vue d'ensemble
Description
“4-Chloro-6-methyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is prevalent in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, which is characteristic of indoles . The presence of a chlorine atom at the 4th position and a methyl group at the 6th position differentiates it from other indole derivatives .Chemical Reactions Analysis
Indole derivatives, including “4-Chloro-6-methyl-1H-indole”, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Synthesis and Functionalization through Palladium-Catalyzed Reactions
4-Chloro-6-methyl-1H-indole is a derivative within the indole class, notable for its role in the synthesis and functionalization of indoles through palladium-catalyzed reactions. This process is crucial for creating biologically active compounds, including pharmaceuticals and agrochemicals, by facilitating complex molecule formation with high functionality tolerance. Palladium catalysis has revolutionized organic synthesis, enabling efficient access to these vital compounds with minimal waste (Cacchi & Fabrizi, 2005).
Nucleophilic Reactivities of Indoles
Investigations into the nucleophilic reactivities of indole derivatives, including those similar to 4-Chloro-6-methyl-1H-indole, have provided insights into their chemical behaviors. Such studies are fundamental for understanding the reactions of indoles with various electrophiles, enabling the development of new synthetic methodologies for indole-based compounds with potential applications in drug discovery and other fields (Lakhdar et al., 2006).
Microbial Degradation
The environmental impact of indole derivatives, including 4-Chloro-6-methyl-1H-indole, has been studied, particularly their microbial degradation. Understanding the pathways and mechanisms of microbial degradation is crucial for addressing the environmental pollution caused by these compounds. Such knowledge aids in the development of bioremediation strategies to mitigate the presence of indole pollutants in the environment (Arora, Sharma, & Bae, 2015).
Oxidation to Oxindole
The oxidative transformation of indole derivatives to oxindoles by enzymes such as chloroperoxidase highlights a biological application. This reaction pathway, which can quantitatively convert indole to oxindole under optimal conditions, is significant for synthesizing oxindole derivatives, which have various pharmaceutical and agrochemical applications (Corbett & Chipko, 1979).
Structural and Biological Activity Analysis
Research on indole nuclei, including 4-Chloro-6-methyl-1H-indole, focuses on understanding their structural characteristics and biological activities. Studies involving the synthesis, structural elucidation, and analysis of these compounds contribute to the discovery of new molecules with potential therapeutic benefits. The indole nucleus is a core structure in many natural and synthetic molecules with significant biological activities, underscoring the importance of these derivatives in medicinal chemistry and drug development (Geetha et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCEPCPTRIIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646492 | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1H-indole | |
CAS RN |
885521-78-8 | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



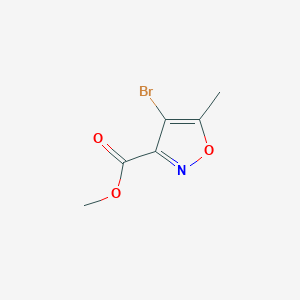
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
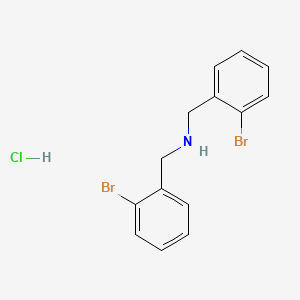
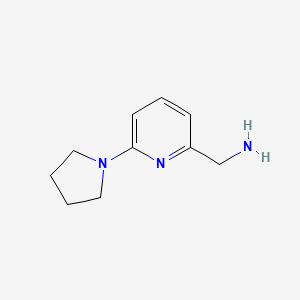
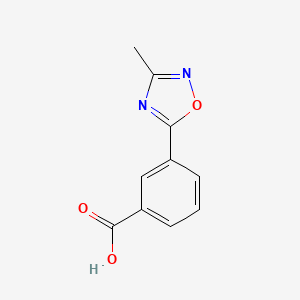
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
